5-Chloro-2,4,6-trifluoropyrimidine
Overview
Description
5-Chloro-2,4,6-trifluoropyrimidine is a highly functionalized pyrimidine derivative that has garnered significant interest in the life-science industries. . The presence of multiple halogen atoms in its structure makes it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It’s known that this compound can be used as a scaffold for the synthesis of polyfunctional pyrimidine systems .
Mode of Action
5-Chloro-2,4,6-trifluoropyrimidine interacts with its targets through nucleophilic aromatic substitution processes . The compound’s chlorine atom and the ring nitrogen both contribute to the activation of the compound, allowing it to participate in these reactions .
Biochemical Pathways
The compound’s ability to undergo nucleophilic aromatic substitution processes suggests that it may influence pathways involving pyrimidine derivatives .
Pharmacokinetics
The compound’s boiling point is 116 °c, and it has a density of 1626 g/mL at 25 °C . These properties may influence the compound’s bioavailability.
Result of Action
It’s known that the compound can be used to synthesize various functionalized pyrimidine systems .
Action Environment
It’s worth noting that the compound has a flash point of 110 °c, suggesting that it should be kept away from open flames and high-temperature environments .
Biochemical Analysis
Biochemical Properties
5-Chloro-2,4,6-trifluoropyrimidine plays a significant role in biochemical reactions, particularly in nucleophilic aromatic substitution processes. It interacts with nitrogen-centered nucleophiles, leading to the formation of various substituted pyrimidine derivatives . The compound has been shown to act as an antagonist of acetylcholine and histamine receptors, indicating its potential biological activity . Additionally, this compound has been used in magnetic resonance spectroscopy to study structural changes in DNA due to chlorination .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression by acting as an antagonist of acetylcholine and histamine receptors . This interaction can lead to changes in cellular metabolism and overall cell function. The compound’s ability to interact with DNA and induce structural changes further highlights its potential impact on cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic aromatic substitution reactions. The presence of chlorine and fluorine atoms in the pyrimidine ring makes it highly reactive towards nucleophiles . This reactivity allows the compound to form various substituted derivatives, which can interact with biomolecules such as enzymes and proteins. The compound’s ability to act as an antagonist of acetylcholine and histamine receptors suggests that it may inhibit or activate specific signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxic effects, while higher doses could lead to adverse effects such as toxicity and disruption of normal cellular functions . Studies have shown that the compound’s antagonistic activity on acetylcholine and histamine receptors can lead to threshold effects, where specific dosages are required to observe significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to undergo nucleophilic aromatic substitution reactions allows it to participate in the synthesis of functionalized pyrimidine derivatives . These derivatives can further interact with metabolic enzymes, potentially affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s chemical structure allows it to be transported across cell membranes and accumulate in specific cellular compartments . This localization can impact its biological activity and overall function within the cell .
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2,4,6-trifluoropyrimidine can be synthesized through the fluorination of tetrachloropyrimidine using anhydrous potassium fluoride at high temperatures (around 530°C) . Another method involves the reaction of tetrachloropyrimidine with a fluorine salt .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of advanced fluorination techniques to ensure high yields and purity. The reaction conditions are optimized to minimize the formation of by-products and to facilitate the isolation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4,6-trifluoropyrimidine primarily undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms . These reactions are influenced by the activating effect of the ring nitrogen and the steric influences of the chlorine atom .
Common Reagents and Conditions
Common reagents used in these reactions include nitrogen-centered nucleophiles such as ammonia and sodium azide . The reactions typically occur under mild to moderate conditions, with the temperature and solvent choice being crucial factors .
Major Products Formed
The major products formed from these reactions include 4-azido-5-chloro-2,6-difluoropyrimidine and 5-chloro triphenoxy pyrimidine . These products are often used as intermediates in further synthetic processes.
Scientific Research Applications
5-Chloro-2,4,6-trifluoropyrimidine is widely used as a core scaffold for the synthesis of functionalized pyrimidine systems . Its applications span various fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research purposes.
Medicine: Utilized in the synthesis of pharmaceuticals with pyrimidine sub-units.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-2,4,6-trifluoropyrimidine is unique due to its specific combination of halogen atoms, which imparts distinct reactivity and stability characteristics. Unlike its analogs, it offers a balance between reactivity and selectivity, making it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-chloro-2,4,6-trifluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYNRDSJTYLXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061018 | |
Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-83-6 | |
Record name | 5-Chloro-2,4,6-trifluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrimidine, 5-chloro-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,4,6-trifluoropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-Chloro-2,4,6-trifluoropyrimidine considered a valuable building block in organic synthesis?
A1: this compound serves as a versatile scaffold for synthesizing diverse pyrimidine derivatives. The presence of both chlorine and fluorine atoms allows for sequential nucleophilic aromatic substitution reactions. [, , , ] This means that different chemical groups can be introduced at specific positions on the pyrimidine ring, leading to a wide array of functionalized pyrimidines. [] These functionalized pyrimidines are important in various fields, including medicinal chemistry and materials science.
Q2: What are the challenges associated with using this compound in multi-step synthesis?
A2: While the sequential nucleophilic aromatic substitution is advantageous, achieving complete regioselectivity can be challenging. [, ] The reactivity of the fluorine atoms is influenced by the neighboring nitrogen atoms and the steric hindrance from the chlorine atom. [, ] This can lead to the formation of isomeric mixtures, requiring purification steps to isolate the desired product before proceeding with further reactions. []
Q3: How do transition metals interact with this compound, and what are the implications for synthesis?
A3: Research shows that transition metal complexes, specifically those of nickel and palladium, can react with this compound via different pathways. [, ] Nickel complexes preferentially activate the carbon-fluorine bond, leading to the formation of fluoro-nickel complexes. [] These complexes can then be further reacted with various reagents to afford functionalized pyrimidines. [] Conversely, palladium complexes tend to insert into the carbon-chlorine bond, showcasing the selectivity of different transition metals towards this molecule. []
Q4: What insights have computational studies provided into the photodissociation of this compound?
A4: Computational studies employing the EOM-CCSD method have been crucial in elucidating the photodissociation mechanism of this compound. [] These studies revealed the involvement of triplet states in the photodissociation process that leads to chlorine atom formation. [] This information is valuable for understanding the photochemical behavior of this compound and designing related compounds with specific photochemical properties.
Q5: How does the glycosyl donor ability of O-glucosyl derivatives of this compound compare to other glycosyl donors?
A5: Research indicates that the 2,3,5,6-tetrafluoropyridin-4-yl glucopyranosides, derived from this compound, exhibit comparable glycosyl donor properties to the commonly used β-trichloroacetimidates. [] Interestingly, the 2,3,5,6-tetrafluoropyridin-4-yl glucopyranosides may offer advantages for specific applications, such as the synthesis of α-glucopyranosides. [] This highlights the potential of this compound derivatives in carbohydrate chemistry.
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